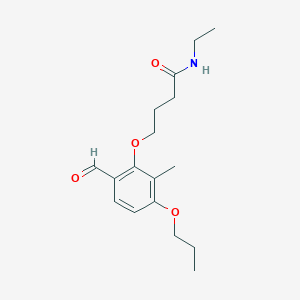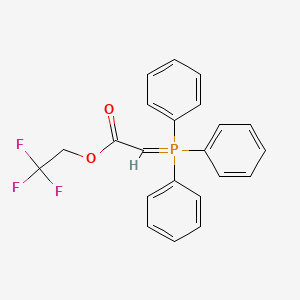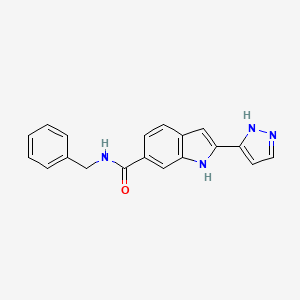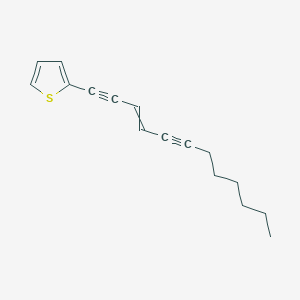
8,8'-(Diselane-1,2-diyl)bis(2-methylquinoline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) is a compound that features a unique structure with two 2-methylquinoline units connected by a diselane (Se-Se) bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) typically involves the formation of the diselane bond followed by the attachment of the 2-methylquinoline units. One common method involves the reaction of 2-methylquinoline with a diselane precursor under specific conditions. For instance, the preparation of 2-methylquinoline itself can be achieved through a one-step reaction involving nitrobenzene and ethanol in the presence of a palladium metal catalyst and an oxidant .
Industrial Production Methods
While specific industrial production methods for 8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) can undergo various chemical reactions, including:
Oxidation: The diselane bond can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The quinoline units can undergo substitution reactions, particularly at the methyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diselane bond can yield selenoxide derivatives, while reduction can produce selenide derivatives.
Wissenschaftliche Forschungsanwendungen
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) involves its interaction with molecular targets through its diselane and quinoline units. The diselane bond can undergo redox reactions, which may play a role in its biological activity. The quinoline units can interact with various enzymes and receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,8’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): This compound features a similar quinoline structure but with a benzo[c][1,2,5]thiadiazole core instead of a diselane bond.
2,2’-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide): This compound also contains a diselane bond but with nicotinamide units instead of 2-methylquinoline.
Uniqueness
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) is unique due to its combination of a diselane bond and 2-methylquinoline units. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
560069-58-1 |
|---|---|
Molekularformel |
C20H16N2Se2 |
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
2-methyl-8-[(2-methylquinolin-8-yl)diselanyl]quinoline |
InChI |
InChI=1S/C20H16N2Se2/c1-13-9-11-15-5-3-7-17(19(15)21-13)23-24-18-8-4-6-16-12-10-14(2)22-20(16)18/h3-12H,1-2H3 |
InChI-Schlüssel |
MYGBSZLVVVKTCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2[Se][Se]C3=CC=CC4=C3N=C(C=C4)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)

![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)





![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)


